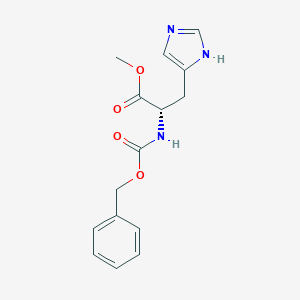

Z-His-ome

Vue d'ensemble

Description

High-Z' Structures in Organic Molecules

The study of high-Z' structures in organic molecules reveals a significant diversity in the crystallographically independent molecules present in these structures. With a compilation of 284 well-determined organic structures, the research indicates a variety of organizing principles, despite the complexity and lack of a simple classification system. Common features identified include modulations and hydrogen-bonded aggregates, with a notable presence of pseudotranslations and strong intermolecular interactions forming aggregates with approximate local symmetry. The study also highlights exotic packing features such as ordered faults and alternating layers, contributing to the understanding of crystal formation in complex structures .

Synthesis and Structure of Zinc Complexes

The synthesis of zinc complexes through the direct reaction of [Zn(OH)(L)]+ with methanol has been explored, resulting in a mixture of the starting material and [Zn(OMe)(L)]+. Structural analysis of these complexes provides insight into their role as structural models for reactive intermediates in the catalytic cycles of zinc enzymes, specifically carbonic anhydrase and liver alcohol dehydrogenase. This research contributes to the understanding of enzyme mechanisms and the design of biomimetic models .

Coordination Polymer with Double-Layer Structure

A novel coordination polymer, [Zn(4,4'-bipy)(H2O)(SO4)]·0.5H2O, has been synthesized and characterized, showcasing an interwoven double-layer structure. The synthesis was achieved through an ethanothermal reaction, and the resulting compound was analyzed using various techniques including FT-IR, UV/vis, X-ray powder diffraction, and single crystal X-ray analysis. The two-dimensional networks are held together by hydrogen bonding, with crystallographic data providing detailed insights into the structure and properties of the polymer .

Chemistry and Biology of Left-Handed Z-DNA

The research on left-handed Z-DNA encompasses a comprehensive analysis of its molecular structure, detection methods, and physical-chemical studies. The equilibrium between B-DNA and Z-DNA is influenced by chemical factors such as covalent modifications, ions, solvents, and small molecules. The stabilization of Z-DNA by negative supercoiling and the identification of proteins that bind to Z-DNA are also discussed. Furthermore, the study delves into nucleotide sequences that favor Z-DNA formation and cytological studies of Z-DNA in chromosomes, providing a broad understanding of the biological significance of Z-DNA .

Applications De Recherche Scientifique

Omics Techniques and Data Mining in Research

OME Remote Objects in Biological Data Management

OME Remote Objects (OMERO) is a software platform designed for managing multidimensional, heterogeneous datasets in biological research. It provides a unified interface for various data types, including images, matrices, and tables, and is adaptable for different applications like light-microscopy, high-content-screening, electron-microscopy, and non-image-genotype data. OMERO's flexibility highlights its potential in enhancing data management in various scientific research fields (Allan et al., 2012).

Multi-Methodological Approach in Operations Management

The multi-methodological approach (MMA) in operations management (OM) research is gaining traction. MMA combines different research methodologies to address complex OM issues, thereby enhancing the scientific merit of the research. This approach underscores the importance of integrating various research techniques to derive solid results in operations management (Choi, Cheng, & Zhao, 2016).

Interferometric Sensors in Scientific Research

Zigzag-shaped tapered optical microfibers (Z-OMF) operating at the dispersion turning point (DTP) are proposed as novel interferometric sensors. These sensors, fabricated through a modified fiber tapering method, can significantly improve refractive index sensing performance, demonstrating potential in chemical and biological detection (Zhou et al., 2021).

Multi-Omics Approaches in Disease Research

The advent of high-throughput technologies and multi-omics approaches has revolutionized medical research. Multi-omics, which integrates various omics technologies, offers a comprehensive understanding of the information flow underlying diseases. This approach is instrumental in advancing our knowledge of disease mechanisms and potential treatments (Hasin, Seldin, & Lusis, 2017).

Genetic Algorithms in Operations Management

Genetic algorithms (GAs) are increasingly used in operations management (OM) for solving complex problems. GAs provide fast and efficient solutions across various OM areas, from process and product design to operations planning and control. Research on the application of GAs in OM is growing, demonstrating their potential in enhancing decision-making processes (Lee, 2018).

Mécanisme D'action

Target of Action

Z-His-ome primarily targets the main protease (Mpro, 3CLpro) of Coronaviruses (CoVs), which plays essential roles in viral replication . This makes them attractive targets for antiviral drug development .

Mode of Action

Z-His-ome interacts with its target, the Mpro, by stabilizing it . This stabilization increases the melting temperature ™ of Mpro by at least 2 °C . The substrate-binding pocket of Mpro, containing four subsites, is highly conserved among all CoV Mpro homologs . Z-His-ome, structurally harboring a classic core structure, is proposed to bind to the active site of Mpro in a conventional binding mode .

Biochemical Pathways

It is known that the compound inhibits the mpro of covs, which plays a crucial role in viral replication . By inhibiting this protease, Z-His-ome disrupts the replication process of the virus, thereby exerting its antiviral effects.

Pharmacokinetics

Pharmacokinetics is the science that describes the time course of drug concentration in the body resulting from administration of a particular drug dose . It includes the study of the physiological processes of absorption, distribution, metabolism, and excretion (ADME) of the drug

Result of Action

The result of Z-His-ome’s action is the inhibition of SARS-CoV-2 Mpro, which disrupts the replication process of the virus . This leads to a decrease in viral load and potentially mitigates the severity of the viral infection.

Propriétés

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEOALLEVMGHEC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

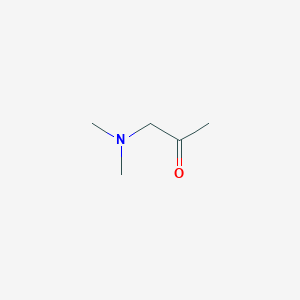

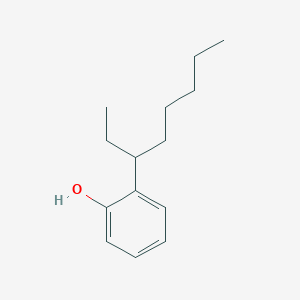

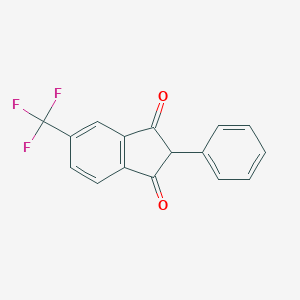

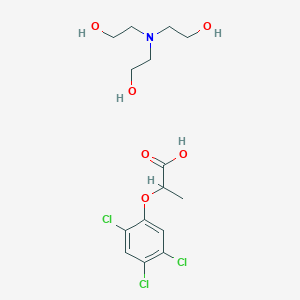

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

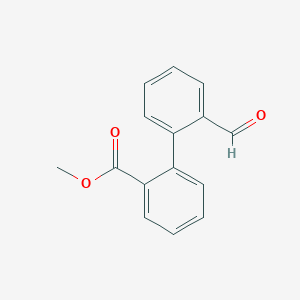

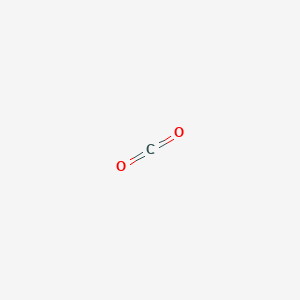

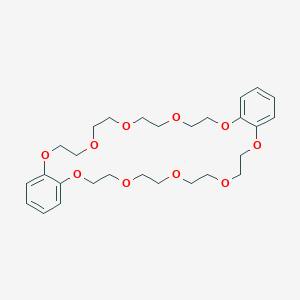

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)